(3,5-Dimethylpyridin-2-yl)methanol
Overview
Description
(3,5-Dimethylpyridin-2-yl)methanol is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is a derivative of pyridine, featuring a methanol group at the 2-position and two methyl groups at the 3- and 5-positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,5-Dimethylpyridin-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyridine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Dimethylpyridine-2-carboxaldehyde or 3,5-Dimethylpyridine-2-carboxylic acid.
Reduction: 3,5-Dimethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
(3,5-Dimethylpyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3,5-Dimethylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The presence of the hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, which can modulate their function .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethylpyridine): Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
(2-Methyl-3,5-dimethylpyridine): Similar structure but with a different substitution pattern, leading to different chemical properties.
(3,5-Dimethyl-4-pyridinemethanol): Similar but with the hydroxyl group at a different position, affecting its reactivity and interactions.
Uniqueness
(3,5-Dimethylpyridin-2-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(3,5-dimethylpyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-7(2)8(5-10)9-4-6/h3-4,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUQQGMZGGFKDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442636 | |
Record name | (3,5-dimethylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202932-05-6 | |
Record name | (3,5-dimethylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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